(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE
Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE is a complex organic compound that features a benzodioxole and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Benzothiazole Moiety: This involves the condensation of o-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the benzodioxole and benzothiazole moieties through a propenamide linkage. This can be achieved using a Heck reaction or a similar palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE can undergo various chemical reactions including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The propenamide linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent and in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through the inhibition of enzyme activity, modulation of receptor function, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-PROPENAMIDE: is similar to other compounds containing benzodioxole and benzothiazole moieties.
Benzodioxole Derivatives: Compounds such as piperonyl butoxide and safrole.
Benzothiazole Derivatives: Compounds such as riluzole and benzothiazole-2-thiol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-15-2-9-19-22(12-15)30-24(26-19)17-5-7-18(8-6-17)25-23(27)11-4-16-3-10-20-21(13-16)29-14-28-20/h2-13H,14H2,1H3,(H,25,27)/b11-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXZMNOQJMZOLW-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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